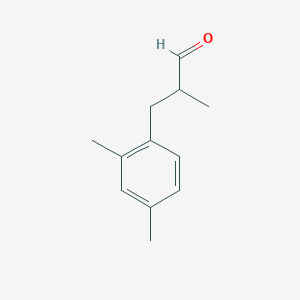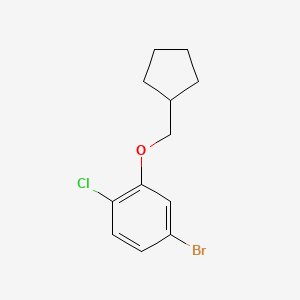
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene is an organic compound with the molecular formula C12H14BrClO It is a derivative of benzene, substituted with bromine, chlorine, and a cyclopentylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Cyclopentylmethoxylation: The attachment of a cyclopentylmethoxy group to the benzene ring.
These reactions are usually carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring. Common reagents used in these reactions include bromine, chlorine, and cyclopentylmethanol, often in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Where one substituent on the benzene ring is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced, often resulting in the removal of halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may result in the removal of halogen atoms, forming simpler benzene derivatives .
Scientific Research Applications
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chloro-2-(cyclopentylmethoxy)benzene
- 1-Bromo-2-chloro-4-(cyclopentylmethoxy)benzene
- 2-Bromo-4-chloro-1-(chloromethyl)benzene
Uniqueness
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C12H14BrClO |
|---|---|
Molecular Weight |
289.59 g/mol |
IUPAC Name |
4-bromo-1-chloro-2-(cyclopentylmethoxy)benzene |
InChI |
InChI=1S/C12H14BrClO/c13-10-5-6-11(14)12(7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
InChI Key |
VMJWGYLQMPVSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


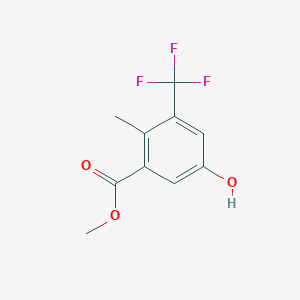

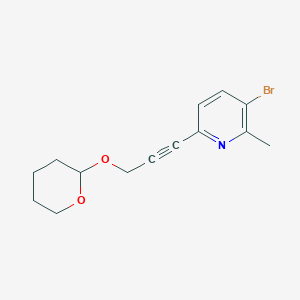

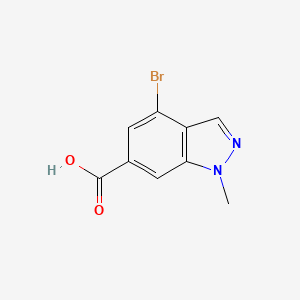
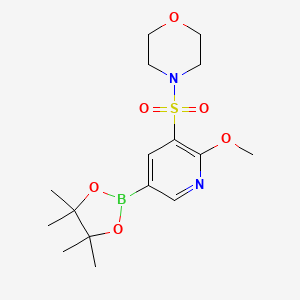
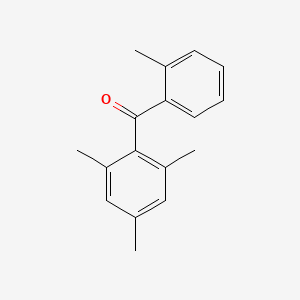
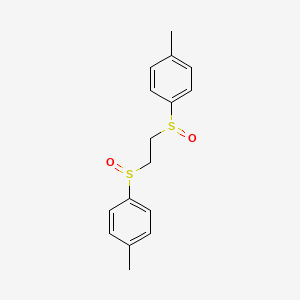
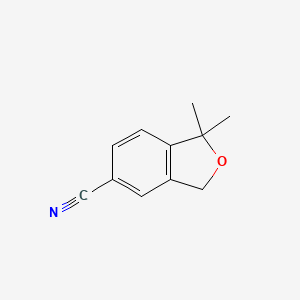
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988752.png)
